molecular formula C10H12ClN3OS B3060523 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 4871-26-5

2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No.: B3060523
CAS No.: 4871-26-5
M. Wt: 257.74
InChI Key: HXNYFTKKWHPUHE-UHFFFAOYSA-N
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Description

2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a hydrazino group and at position 4 with a 4-methoxyphenyl moiety.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS.ClH/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11;/h2-6H,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNYFTKKWHPUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4871-26-5
Record name Thiazole, 2-hydrazinyl-4-(4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4871-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine hydrochloride with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo oxidation, reduction, and substitution reactions to form new derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology

  • Antifungal Activity : Recent studies have highlighted its potential as an antifungal agent. In vitro tests on derivatives of 2-hydrazinyl-4-phenyl-1,3-thiazole showed promising inhibitory activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal drugs like fluconazole .
    CompoundMIC (µg/mL)Reference Drug (Fluconazole)
    7a7.8115.62
    7e3.9015.62
  • Mechanism of Action : The mechanism involves the interaction with fungal enzymes such as lanosterol C14α-demethylase, where the hydrazino group forms covalent bonds that inhibit enzyme activity .

Medicinal Chemistry

  • Anticancer Properties : Various thiazole derivatives have been synthesized and tested for anticancer activity. For instance, compounds derived from this thiazole showed effectiveness against multiple cancer cell lines including HCT-116 and HepG2. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticancer potency .
    CompoundCell LineIC50 (µM)
    Compound 25aHepG2<10
    Compound 25bHCT-116<20

Antifungal Activity Study

A study conducted on a series of thiazole derivatives demonstrated that compounds containing the hydrazino group exhibited superior antifungal properties compared to those without it. The presence of lipophilic groups was correlated with enhanced membrane penetration and antifungal efficacy .

Anticancer Screening

In another study, a range of thiazole-pyridine hybrids were synthesized and evaluated against various cancer cell lines. The results indicated that structural modifications significantly impacted their effectiveness, with certain compounds outperforming established drugs like cisplatin .

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison of 1,3-Thiazole vs. 1,3,4-Thiadiazole Derivatives

Studies indicate that 1,3-thiazole derivatives exhibit superior inhibitory activity compared to 1,3,4-thiadiazole analogs. For instance, in vitro assays demonstrate that 1,3-thiazole derivatives (e.g., compounds 6a , 6b , 6i ) have significantly higher activity than their 1,3,4-thiadiazole counterparts (e.g., 11a , 11b , 11f ) against common enzymatic targets. The additional nitrogen atom in the thiadiazole ring may reduce electron density or sterically hinder interactions with biological targets, thereby diminishing efficacy .

Substituent Effects on the Thiazole Ring

Substituents at position 4 of the thiazole ring critically modulate activity:

  • 4-Methyl substitution (e.g., compound 6a) : Exhibits higher inhibitory activity than 4-(2-thienyl)-substituted analogs (e.g., 6i ), likely due to the methyl group’s smaller steric footprint and balanced electron-donating properties .
  • However, the bulkier phenyl ring may introduce steric constraints, necessitating further optimization .

Role of the Hydrazino Group

The hydrazino (-NH-NH₂) group at position 2 enables hydrogen bonding and metal chelation, which are pivotal for interactions with enzyme active sites. This feature distinguishes hydrazino-thiazoles from analogs lacking this moiety, such as simple aminothiazoles, which show reduced binding potency in comparative studies .

Comparative Data Table

Compound Core Structure Position 4 Substituent Inhibitory Activity (Relative to 6a) Key Reference
Main compound 1,3-Thiazole 4-Methoxyphenyl Under investigation N/A
6a 1,3-Thiazole Methyl 100% (baseline)
6i 1,3-Thiazole 2-Thienyl ~70%
11a 1,3,4-Thiadiazole Methyl ~50%
13a (from ) 1,3,4-Thiadiazole Complex aryl Not quantified

Biological Activity

2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with hydrazine derivatives. The presence of a methoxy group at the para position of the phenyl ring is significant as it influences the compound's electronic properties and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with thiazole structures exhibit notable antimicrobial properties. For instance, derivatives of 2-hydrazinyl-4-phenyl-1,3-thiazole showed promising activity against various fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 3.9 µg/mL, significantly lower than the reference drug fluconazole (15.62 µg/mL) .

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Reference Drug MIC (µg/mL)
7a7.8115.62
7e3.915.62

The mechanism of action is believed to involve noncompetitive inhibition of fungal lanosterol C14α-demethylase, a critical enzyme in ergosterol biosynthesis .

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of thiazole derivatives. For example, certain derivatives exhibited cytotoxic effects against human lung adenocarcinoma (A549) and colon adenocarcinoma (SW480) cell lines. The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating significant potency compared to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cell Line
13<1.61A549
13<1.98SW480

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole and phenyl rings significantly affect biological activity. Electron-donating groups such as methoxy enhance cytotoxicity by increasing lipophilicity and facilitating cellular uptake . Additionally, the presence of hydrazine moieties appears crucial for antifungal potency due to their ability to form hydrogen bonds with target enzymes .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antifungal Efficacy : A study demonstrated that a series of thiazole derivatives were effective against resistant strains of Candida, showcasing their potential in treating infections that do not respond to conventional antifungals .
  • Cancer Treatment : Research involving thiazole derivatives indicated their capacity to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction . This suggests a dual mechanism where these compounds not only inhibit cell growth but also trigger programmed cell death.

Q & A

How can the purity of 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride be accurately determined during synthesis?

To assess purity, combine thin-layer chromatography (TLC) for real-time reaction monitoring with ¹H/¹³C NMR spectroscopy to confirm structural integrity and detect impurities. High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) can quantify residual solvents or side products. Cross-reference spectral data with PubChem entries for analogous hydrazino-thiazoles to validate results .

What are the common side reactions encountered in synthesizing hydrazino-thiazole derivatives, and how can they be mitigated?

Side reactions include oxidation of the hydrazine group and unintended cyclization . For example, substituting 4-methoxyphenylhydrazine hydrochloride with other arylhydrazines may yield unexpected indole or pyrazole derivatives (as seen in analogous reactions ). Mitigation strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Optimize reaction time and temperature to avoid over-functionalization.
  • Employ scavengers like molecular sieves for byproduct adsorption.

How does the 4-methoxyphenyl substituent influence the thiazole ring’s reactivity in cross-coupling reactions?

The electron-donating methoxy group enhances electron density on the thiazole ring, favoring electrophilic substitutions at the 5-position. However, steric hindrance from the substituent may reduce coupling efficiency in Suzuki-Miyaura reactions. Validate electronic effects via DFT calculations (e.g., HOMO-LUMO analysis) and experimental kinetic studies .

What analytical techniques are recommended for characterizing hydrazino-substituted thiazoles, and how should data be interpreted?

  • NMR : Focus on NH proton signals (δ 8–10 ppm) and coupling patterns to confirm hydrazine connectivity.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for Cl⁻.
  • IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹).
    Compare data with PubChem entries for structurally related compounds .

What strategies enhance aqueous solubility for in vitro assays without compromising stability?

  • Salt formation : Explore alternative counterions (e.g., sulfate, citrate) to improve solubility.
  • Co-solvents : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in buffered saline.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the hydrazine moiety .

How can computational methods predict binding affinity for biological targets?

  • Molecular docking : Use AutoDock Vina to screen against targets like kinases or GPCRs.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data from PubChem .

What parameters are critical for stability studies of hydrazino-containing compounds?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants in sealed containers to avoid hydrolysis.
  • Analytical intervals : Test purity via HPLC at 0, 3, 6, and 12 months .

How do phenyl ring substituents affect the thiazole’s electronic properties?

Electron-withdrawing groups (e.g., –NO₂) reduce thiazole ring electron density, while –OCH₃ increases it. Validate via cyclic voltammetry (oxidation potentials) and UV-Vis spectroscopy (λmax shifts). Substituent effects are critical for tuning reactivity in nucleophilic aromatic substitutions .

What safety precautions are essential when handling hydrazine derivatives?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .

How does X-ray crystallography aid in structural elucidation of this compound?

Single-crystal X-ray diffraction provides absolute configuration and intermolecular interactions (e.g., H-bonding networks). For hydrazino-thiazoles, prioritize slow evaporation from ethanol/water mixtures to grow diffraction-quality crystals. Compare unit cell parameters with Cambridge Structural Database entries .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride
Reactant of Route 2
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2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride

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